Nociceptin

NOP Receptor Binding Affinity Receptor Occupancy

Procure full-length Nociceptin (1-17) to ensure experimental validity as the mandatory reference agonist for NOP receptor functional selectivity and biased agonism studies. Unlike fragments (e.g., 1-13), full-length Nociceptin (Ki=0.049 nM) provides superior binding affinity and maximal efficacy, establishing the 100% benchmark for GTPγS, cAMP, and β-arrestin assays. Ensure your research is built on the gold standard—order the definitive 17-amino acid peptide, supplied as a lyophilized powder.

Molecular Formula C79H129N27O22
Molecular Weight 1809.0 g/mol
CAS No. 170713-75-4
Cat. No. B549756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNociceptin
CAS170713-75-4
SynonymsN-OFQ peptide
nociceptin
nociceptin-orphanin FQ
orphanin FQ
Molecular FormulaC79H129N27O22
Molecular Weight1809.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C79H129N27O22/c1-41(2)33-54(72(122)95-44(5)66(116)103-56(36-59(84)110)73(123)102-53(77(127)128)27-28-58(83)109)104-70(120)49(23-13-15-29-80)100-69(119)52(26-18-32-90-79(87)88)99-65(115)43(4)96-75(125)57(40-107)105-71(121)50(24-14-16-30-81)101-68(118)51(25-17-31-89-78(85)86)98-64(114)42(3)94-61(112)39-93-76(126)63(45(6)108)106-74(124)55(35-47-21-11-8-12-22-47)97-62(113)38-91-60(111)37-92-67(117)48(82)34-46-19-9-7-10-20-46/h7-12,19-22,41-45,48-57,63,107-108H,13-18,23-40,80-82H2,1-6H3,(H2,83,109)(H2,84,110)(H,91,111)(H,92,117)(H,93,126)(H,94,112)(H,95,122)(H,96,125)(H,97,113)(H,98,114)(H,99,115)(H,100,119)(H,101,118)(H,102,123)(H,103,116)(H,104,120)(H,105,121)(H,106,124)(H,127,128)(H4,85,86,89)(H4,87,88,90)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-/m0/s1
InChIKeyPULGYDLMFSFVBL-SMFNREODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nociceptin (CAS 170713-75-4) – Endogenous NOP Receptor Agonist and Reference Standard


Nociceptin, also known as orphanin FQ, is a heptadecapeptide (17-amino acid) endogenous ligand for the nociceptin opioid peptide (NOP) receptor, formerly designated ORL-1 [1]. It is widely utilized as the reference full agonist for NOP receptor pharmacological studies. Nociceptin is synthesized via solid-phase peptide synthesis (SPPS) and is typically supplied as a lyophilized powder with a molecular weight of 1809.04 g/mol and a chemical formula of C79H129N27O22 . Unlike classical opioids, nociceptin does not bind with significant affinity to μ, δ, or κ opioid receptors, establishing it as a selective probe for NOP receptor-mediated signaling pathways [1].

Why Generic Nociceptin Analogs or Fragments Cannot Substitute for the Full-Length Peptide


The pharmacological profile of NOP receptor ligands is exquisitely sensitive to even minor alterations in peptide sequence and length. Full-length nociceptin (1-17) exhibits a unique balance of high-affinity binding and functional efficacy across multiple downstream signaling pathways that is not recapitulated by its truncated metabolites or synthetic analogs [1]. For instance, the N-terminal fragment nociceptin (1-13)NH2, while retaining agonist activity, demonstrates a >15-fold reduction in binding affinity relative to the full-length peptide, with a Ki of 0.75 nM compared to 0.049 nM for nociceptin in human NOP receptor assays [2]. Furthermore, full-length nociceptin serves as the gold standard reference agonist for assessing functional selectivity (biased agonism) at the NOP receptor, a property that cannot be assumed for analogs or fragments due to divergent receptor phosphorylation and internalization profiles [1]. Substitution with a fragment or analog without experimental validation introduces significant uncertainty in receptor occupancy, signaling bias, and consequently, experimental reproducibility [3].

Quantitative Differentiation: Nociceptin (CAS 170713-75-4) vs. Key Comparators


Full-Length Nociceptin Exhibits Superior NOP Receptor Binding Affinity Compared to Truncated Metabolites

Full-length nociceptin (1-17) demonstrates an exceptionally high binding affinity for the human NOP receptor, with a reported Ki of 0.049 nM in CHO cell membranes expressing the recombinant receptor [1]. In contrast, the truncated metabolite nociceptin (1-13)NH2, which is commonly used as a tool compound, exhibits a Ki of 0.75 nM in rat forebrain membranes, representing an approximately 15-fold reduction in affinity . This differential indicates that the C-terminal residues (14-17) of nociceptin contribute significantly to high-affinity receptor binding [1].

NOP Receptor Binding Affinity Receptor Occupancy

Full-Length Nociceptin Demonstrates Greater Functional Potency in GTPγS Binding Assays Compared to a Key Partial Agonist

In functional assays measuring G-protein activation via [35S]GTPγS binding in CHO cells expressing the human NOP receptor, full-length nociceptin (N/OFQ) displayed a pEC50 of 7.61 (95% CL: 0.18) [1]. In contrast, the non-peptide NOP agonist Ro64-6198 exhibited a lower potency with a pEC50 of 8.58 (95% CL: 0.21) in the same assay system [1]. This demonstrates that while Ro64-6198 is a potent NOP agonist, full-length nociceptin is approximately 9.3-fold more potent in stimulating GTPγS binding, a direct measure of G-protein activation [1].

Functional Potency G-Protein Activation GTPγS Binding

Full-Length Nociceptin Serves as the Reference Standard for Functional Selectivity (Biased Agonism) at the NOP Receptor

In a comprehensive study of structurally diverse NOP agonists, the efficacy of each compound across multiple signaling pathways (GTPγS binding, cAMP inhibition, GIRK channel activation, β-arrestin recruitment) was normalized to that of the endogenous agonist, full-length nociceptin (N/OFQ) [1]. This study demonstrated that agonist efficacy obtained in the GTPγS assay for various compounds tended to be lower than that in the cAMP and GIRK assays, highlighting that the choice of reference agonist fundamentally determines the calculated efficacy and bias factor for any test compound [1]. Furthermore, these NOP agonists induced differential receptor phosphorylation and internalization profiles, underscoring that the signaling signature of nociceptin itself is unique and not fully recapitulated by analogs or synthetic ligands [1].

Functional Selectivity Biased Agonism Receptor Signaling

Full-Length Nociceptin Confers High-Selectivity for NOP Over Classical Opioid Receptors, a Feature Not Guaranteed in Truncated Analogs

Full-length nociceptin is established as a highly selective ligand for the NOP receptor, exhibiting no significant affinity (Ki >1000 nM) for the classical μ, δ, and κ opioid receptors [1]. This selectivity is crucial for experiments where NOP-mediated effects must be isolated from confounding opioid receptor activity. In contrast, certain truncated analogs, such as nociceptin (1-13)NH2, while also NOP-selective, may exhibit altered selectivity profiles due to the absence of C-terminal residues that influence receptor recognition . For instance, the high potency NOP agonist [(pF)Phe4]Nociceptin(1-13)NH2 displays >3000-fold selectivity over δ, κ, and μ opioid receptors, highlighting that modifications can enhance selectivity but also underscore that full-length nociceptin provides a well-characterized baseline with a known selectivity window .

Receptor Selectivity Opioid Receptor Off-Target Activity

High-Impact Application Scenarios for Nociceptin (CAS 170713-75-4)


Reference Standard in NOP Receptor Functional Selectivity (Biased Agonism) Studies

Full-length nociceptin is the mandatory reference full agonist for any study aiming to quantify functional selectivity or biased agonism at the NOP receptor [1]. Its maximal response in each signaling pathway (e.g., GTPγS binding, cAMP inhibition, β-arrestin recruitment) serves as the 100% efficacy benchmark against which the activity of novel NOP ligands is normalized [1]. This application is critical in academic and pharmaceutical research focused on developing NOP-targeted therapeutics with improved safety profiles.

Maximal G-Protein Activation in Signal Transduction Studies

For experimental paradigms requiring robust and efficient activation of G-protein signaling downstream of the NOP receptor, full-length nociceptin is the optimal choice. As demonstrated by its superior potency (pEC50 = 7.61) in stimulating [35S]GTPγS binding compared to the non-peptide agonist Ro64-6198 (pEC50 = 8.58) [1], nociceptin provides a significantly higher signal-to-noise ratio in G-protein activation assays. This is essential for studies investigating NOP-mediated Gi/o protein coupling and subsequent modulation of adenylyl cyclase and ion channel activity.

High-Affinity Occupancy in Receptor Binding and Autoradiography Studies

Full-length nociceptin's sub-nanomolar affinity for the NOP receptor (Ki = 0.049 nM) [1] makes it an ideal ligand for competitive binding assays and receptor autoradiography. Its high affinity ensures complete receptor occupancy at low concentrations, minimizing non-specific binding and enabling precise localization and quantification of NOP receptor distribution in tissue sections and cell preparations . This is particularly valuable in neuroanatomical studies mapping NOP receptor expression in the central nervous system.

NOP-Selective Pharmacology in Mixed Opioid Receptor Systems

In biological systems co-expressing classical opioid receptors (μ, δ, κ) alongside NOP, the high selectivity of full-length nociceptin (Ki >1000 nM for classical opioid receptors) [1] is essential for isolating NOP-specific effects. Using full-length nociceptin allows researchers to attribute observed functional or behavioral responses unequivocally to NOP receptor activation, avoiding confounding influences from classical opioid signaling pathways. This is a critical requirement for in vivo studies in the central nervous system, where multiple opioid receptor subtypes are densely expressed.

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